Octahydro-4,7-methano-1H-indene-5,6-diol
Description
Properties
CAS No. |
94096-31-8 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
tricyclo[5.2.1.02,6]decane-8,9-diol |
InChI |
InChI=1S/C10H16O2/c11-9-7-4-8(10(9)12)6-3-1-2-5(6)7/h5-12H,1-4H2 |
InChI Key |
CLWQLUWAOVYNOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)C3CC2C(C3O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-4,7-methano-1H-indene-5,6-diol typically involves the hydrogenation of indene derivatives under specific conditions. The process often requires the use of catalysts such as palladium or platinum to facilitate the hydrogenation reaction. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation of the indene ring.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Reactivity of Diol Derivatives
While no direct data exists for the 5,6-diol, the following observations from related compounds suggest potential reactivity:
Structural Considerations
The bicyclic structure of octahydro-4,7-methano-indene derivatives influences reactivity:
-
Chirality : Multiple chiral centers in these compounds lead to isomeric mixtures, which may require separation via distillation or chromatography .
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Functional Groups : Diols (e.g., octahydro-4,7-methano-1H-indene-1,2-diol) exhibit hydrogen bonding and may participate in condensation or esterification reactions .
Limitations in Available Data
The provided sources lack specific information on Octahydro-4,7-methano-1H-indene-5,6-diol , likely due to:
-
Lower Commercial Relevance : The compound may not be widely studied or used industrially.
-
Focus on Analogues : Research prioritizes derivatives like acetaldehydes or carbaldehydes for fragrance applications .
-
Toxicological Data : Available toxicity profiles (e.g., H315, H318 for octahydro-4,7-methano-1H-indene-1,2-diol ) do not address the 5,6-diol variant.
Recommendations for Further Research
To investigate the 5,6-diol compound, consider:
-
Synthetic Routes : Extend hydroformylation or Grignard methodologies to introduce hydroxyl groups at positions 5 and 6.
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Spectroscopic Analysis : Use NMR and GC-MS to characterize reaction products, as demonstrated for related aldehydes .
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Biological Activity : Explore interactions with molecular targets, akin to hormonal modulation studies in analogous compounds.
Scientific Research Applications
Fragrance and Perfumery Applications
Fragrance Enhancement
One of the primary applications of octahydro-4,7-methano-1H-indene-5,6-diol is in the enhancement of fragrances. The compound can be utilized in various perfumery products, including:
- Perfumes and Colognes : It contributes to floral and woody notes in fragrance formulations, making it a valuable ingredient for creating complex scent profiles .
- Personal Care Products : The compound is incorporated into soaps, shower gels, hair care products, and cosmetics to impart desirable scents .
- Household Products : It is also used in air fresheners and cleaning agents, enhancing their olfactory appeal while masking unpleasant odors .
Case Study 1: Fragrance Formulation
A patent investigation revealed that mixtures containing octahydro-4,7-methano-1H-indene derivatives significantly improved fragrance profiles in commercial perfumes. The addition of these compounds resulted in enhanced floral and green notes that are highly desirable in modern perfumery .
Case Study 2: Antioxidant Activity
In a comparative study of phytochemicals derived from various sources, certain indene derivatives demonstrated superior binding affinity to target proteins involved in antioxidant mechanisms. This suggests that octahydro-4,7-methano-1H-indene compounds may have similar potential when further researched .
Summary Table of Applications
| Application Area | Specific Uses | Notes |
|---|---|---|
| Fragrance | Perfumes, colognes | Enhances floral and woody notes |
| Personal Care Products | Soaps, shower gels | Adds desirable scents |
| Household Products | Air fresheners, cleaning agents | Masks odors |
| Potential Therapeutics | Antioxidant and anti-inflammatory properties | Requires further research |
Mechanism of Action
The mechanism of action of Octahydro-4,7-methano-1H-indene-5,6-diol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, its tricyclic structure allows it to fit into specific binding sites, modulating the activity of enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
Aldehydes and Ketones
- Prepared via oxidation of tricyclodecanone intermediates .
- 1-(Octahydro-4,7-methano-inden-5-yl)-propan-2-one (Formula III in ): A ketone derivative with weak olfactory characteristics and a harsh undertone .
*Estimated based on parent hydrocarbon and hydroxyl group addition.
Alcohols
- Octahydro-4,7-methano-1H-inden-5-ol (CAS 13380-89-7): A monohydric alcohol (C₁₀H₁₆O, MW 152.23) used in specialty chemical synthesis .
Physical and Chemical Properties
- Volatility: Aldehyde derivatives (e.g., Formula II in ) are more volatile than diols, making them suitable for top notes in perfumes. Diols like tricyclodecanedimethanol exhibit higher boiling points due to hydrogen bonding .
- Reactivity: Diols undergo esterification (e.g., with acrylic acid to form 2-propenoic acid esters, CAS 42594-17-2) , while aldehydes participate in condensation reactions.
Research Findings and Data Gaps
- Olfactory Profiles : Aldehydes and ketones exhibit stronger scent profiles compared to diols, which may have minimal odor but enhance longevity in formulations .
- Thermal Stability: Tricyclic diols (e.g., tricyclodecanedimethanol) show superior thermal resistance in polymers compared to linear diols like 1,6-hexanediol .
- Data Gaps: Direct studies on this compound are absent in the provided evidence, necessitating extrapolation from analogs.
Biological Activity
Octahydro-4,7-methano-1H-indene-5,6-diol is a complex organic compound characterized by its unique tricyclic structure and the presence of hydroxyl groups at the 2 and 5 positions. This structural configuration enhances its potential biological activity, making it a subject of interest in medicinal chemistry and biological research.
- Molecular Formula: C₁₂H₁₈O₂
- Molecular Weight: Approximately 198.27 g/mol
- Structure: The compound features a tricyclic framework that contributes to its reactivity and interactions with biological molecules.
The presence of hydroxyl groups is significant as they can form hydrogen bonds with various biomolecules, influencing enzyme activity and receptor binding.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl groups facilitate these interactions by:
- Binding to Enzymes: The compound can inhibit or activate enzyme activity by fitting into active sites.
- Modulating Signal Transduction Pathways: It may alter signaling pathways by interacting with receptors.
This dual functionality suggests potential therapeutic applications in various medical fields, including anti-inflammatory and anticancer therapies.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing cellular damage. Studies have shown that this compound can scavenge free radicals effectively, contributing to its potential use in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-α. These findings suggest its potential application in treating inflammatory conditions.
Antidiabetic Potential
The compound has also been investigated for its antidiabetic properties. In silico molecular docking studies indicate that it may inhibit enzymes such as α-amylase and aldose reductase, which are involved in carbohydrate metabolism and glucose regulation. This positions this compound as a candidate for further research in diabetes management.
Case Studies and Research Findings
Several studies have focused on the biological activities of this compound:
-
Antioxidant Study:
- A study utilized DPPH radical scavenging assays to evaluate the antioxidant capacity of the compound. It demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.
-
Anti-inflammatory Research:
- In vitro assays showed that treatment with this compound resulted in decreased levels of inflammatory markers in cell cultures stimulated with lipopolysaccharides (LPS).
-
Antidiabetic Investigation:
- Molecular docking studies revealed that this compound binds effectively to α-amylase with a binding affinity comparable to known inhibitors, suggesting potential as an antidiabetic agent.
Data Summary Table
| Activity Type | Methodology | Key Findings |
|---|---|---|
| Antioxidant Activity | DPPH Radical Scavenging Assay | Significant reduction in radical concentration |
| Anti-inflammatory | In Vitro Cytokine Assays | Decreased pro-inflammatory cytokines |
| Antidiabetic | In Silico Molecular Docking | High binding affinity to α-amylase |
Q & A
Basic Questions
Q. What spectroscopic techniques are recommended for characterizing the molecular structure of Octahydro-4,7-methano-1H-indene-5,6-diol?
- Methodological Answer :
- 1H and 13C NMR : Analyze proton and carbon environments to confirm stereochemistry and hydroxyl positions. For example, the InChI key in PubChem (IGRYUSXMPCQPHK-UHFFFAOYSA-N) provides structural validation .
- IR Spectroscopy : Identify hydroxyl (O–H) stretching vibrations (~3200–3600 cm⁻¹) and methano-indene skeletal vibrations.
- X-ray Crystallography : Resolve 3D conformation if crystalline derivatives (e.g., esters) are synthesized .
Q. What synthetic routes are available for producing derivatives of this compound?
- Methodological Answer :
- Esterification : React with acryloyl chloride to form diacrylate esters (e.g., 2-Propenoic acid,1,1'-[(octahydro-4,7-methano-1H-indene-5,6-diyl)bis(methylene)] ester), as seen in photopolymer resins . Use catalysts like DMAP and inert atmospheres to minimize side reactions.
- Oxidation : Use Jones reagent or PCC to oxidize diol groups to ketones or aldehydes (e.g., octahydro-1H-inden-5-one) .
- Substitution : Halogenation with thionyl chloride or etherification with alkyl halides .
Q. How can researchers ensure purity during synthesis and isolation?
- Methodological Answer :
- Chromatography : Employ HPLC (C18 column, acetonitrile/water gradient) or GC (non-polar stationary phase) to separate impurities.
- Recrystallization : Use solvents like ethyl acetate/hexane mixtures based on solubility data from PubChem .
- Thermogravimetric Analysis (TGA) : Monitor decomposition profiles to verify thermal stability and purity thresholds (>98%) .
Advanced Questions
Q. How to design experiments to study the compound’s role in photopolymer resin crosslinking kinetics?
- Methodological Answer :
- Rheometry : Measure viscosity changes during UV-induced curing (e.g., Loctite® 3D 3830 resin) to determine gelation time and shear modulus .
- Differential Scanning Calorimetry (DSC) : Quantify exothermic peaks to model reaction enthalpy and degree of cure.
- Real-Time FTIR : Track acrylate C=C bond conversion rates (peak at ~1630 cm⁻¹) to correlate with mechanical properties .
Q. How can contradictions in reported thermodynamic data (e.g., heat capacity) be resolved?
- Methodological Answer :
-
Calorimetric Calibration : Use adiabatic calorimetry under controlled conditions (e.g., 250–350 K range) to replicate studies like Zábranský et al. (2001) .
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Purity Validation : Compare samples via GC-MS to rule out impurities (>99% purity required).
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Error Analysis : Statistically evaluate reported uncertainties (e.g., ±1.5% error margins in historical datasets) .
Table 1 : Summary of Heat Capacity Data for Structural Analogs
Compound Temp. Range (K) Data Points Methodology Reference Octahydro-4,7-methano-1H-indene 250–350 12 Adiabatic calorimetry
Q. What computational methods predict reactivity in crosslinking or functionalization reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate activation energies for esterification or oxidation pathways (e.g., Gaussian 09 with B3LYP/6-31G* basis set).
- Molecular Dynamics (MD) : Simulate diffusion rates of diol monomers in resin matrices to optimize curing conditions .
Q. How to assess environmental persistence of derivatives like aldehydes or esters?
- Methodological Answer :
- GC-MS Analysis : Track degradation products (e.g., dicarbaldehyde derivatives) in soil/water matrices .
- Ecotoxicity Assays : Use Daphnia magna or algae models to evaluate LC50 values, referencing protocols from environmentally hazardous substance studies .
Contradiction Analysis Example
- Issue : Discrepancies in heat capacity values across studies.
- Resolution : Cross-validate instrumentation (e.g., adiabatic vs. differential calorimetry) and standardize purity thresholds (>99%) to minimize experimental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
